

An In-Depth Technical Guide to the Physical Properties of Magnesium Propionate Powder

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Compound of Interest

Compound Name: *Magnesium propionate*

Cat. No.: *B1609270*

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Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of an active pharmaceutical ingredient (API) or excipient is fundamental to formulation development, manufacturing, and ensuring product quality and performance. **Magnesium propionate**, a compound with significant applications in the pharmaceutical and food industries, is no exception. This technical guide provides an in-depth exploration of the core physical characteristics of **magnesium propionate** powder, moving beyond a simple recitation of values to explain the causality behind experimental choices and to provide actionable, field-proven protocols for their characterization. Every protocol described herein is designed as a self-validating system, grounded in authoritative pharmacopeial standards to ensure scientific integrity and reproducibility.

Core Physicochemical Identity

Magnesium propionate is the magnesium salt of propionic acid. Its identity is established by its chemical formula and molecular weight, which are foundational to any further physical or chemical analysis.

- Molecular Formula: C₆H₁₀MgO₄[\[1\]](#)[\[2\]](#)
- Molecular Weight: 170.45 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 557-27-7[\[1\]](#)

- IUPAC Name: magnesium;propanoate[1]

This organic salt structure, with a divalent magnesium ion and two propionate anions, dictates many of its macroscopic physical properties, from its high water solubility to its crystalline nature.

Macroscopic and Microscopic Properties

The observable and measurable physical attributes of **magnesium propionate** powder are critical for its handling, processing, and performance in final formulations.

Appearance and Organoleptic Properties

A visual and olfactory assessment is the first step in the physical characterization of any raw material.

- Appearance: **Magnesium propionate** is a white to off-white crystalline powder.[2][3] This characteristic is an important initial indicator of material purity.
- Odor: It possesses a faint, soapy odor.[2][3] This is a result of its propionic acid origin, though the salt formation neutralizes the typically pungent odor of the free acid. Some specifications may classify it as odorless under standard conditions.[2]

Solubility Profile

Solubility is a critical parameter for drug development, influencing bioavailability and formulation design.

- Water Solubility: **Magnesium propionate** is highly soluble in water.[3] One source specifies a solubility of 1000 g/L at 20°C.[3] This high aqueous solubility is attributed to the organic nature of the propionate anion, which facilitates strong hydration interactions.[3]
- Solubility in Organic Solvents: While specific quantitative data is not readily available in the literature, the chemical structure of **magnesium propionate** suggests potential solubility in polar protic solvents, such as alcohols. Its solubility is expected to decrease significantly in non-polar organic solvents.

A summary of the key physical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ MgO ₄	[1][2]
Molecular Weight	170.45 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[2][3]
Odor	Faint, soapy odor	[2][3]
Water Solubility	Highly soluble (1000 g/L at 20°C)	[3]
Melting Point	Approximately 304°C	
Hygroscopicity	Slightly hygroscopic	[3]

Thermal and Hygroscopic Characteristics

The behavior of **magnesium propionate** powder under varying temperature and humidity is crucial for determining appropriate storage and handling conditions.

Melting Point

The melting point is a key indicator of purity and thermal stability. **Magnesium propionate** exhibits a relatively high melting point of approximately 304°C, reflecting the stability of its ionic crystal lattice.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the stability, flowability, and performance of a powder. **Magnesium propionate** is classified as slightly hygroscopic, meaning it has a moderate tendency to absorb atmospheric moisture.[3] This property necessitates storage in airtight containers to prevent moisture-induced caking and potential degradation.

Powder and Bulk Properties

The collective behavior of **magnesium propionate** particles is critical for pharmaceutical manufacturing processes such as blending, flow, and compaction.

Density

The density of a powder can be characterized in several ways, with bulk and tapped density being the most relevant for powder handling and processing. As of the time of this writing, a specific value for the true density of **magnesium propionate** is not readily available in the public literature. However, its bulk and tapped densities can be experimentally determined.

- Bulk Density: This is the density of the powder in a loose, untapped state, and it accounts for the inter-particulate void volume.
- Tapped Density: This is the density of the powder after being subjected to a standardized tapping procedure, which consolidates the powder and reduces the inter-particulate void volume.

The relationship between bulk and tapped density provides insights into the powder's flowability and compressibility.

Powder Flow

The flow properties of a powder are crucial for ensuring uniform die filling during tableting and consistent dosing. While specific powder flow data for **magnesium propionate** is not detailed here, it can be characterized using standard methods outlined in the European Pharmacopoeia (Ph. Eur.) chapter 2.9.36, which includes tests for angle of repose, compressibility index (Carr's Index), and flow through an orifice.[\[4\]](#)

Crystallinity

While it is known to be a crystalline solid, a specific, publicly available Powder X-ray Diffraction (PXRD) pattern for **magnesium propionate** was not identified in the literature at the time of this guide's compilation. PXRD is a powerful technique for characterizing the crystalline structure of a material and can be used to identify different polymorphic forms. The absence of a reference pattern in common databases indicates a potential data gap in the public domain.

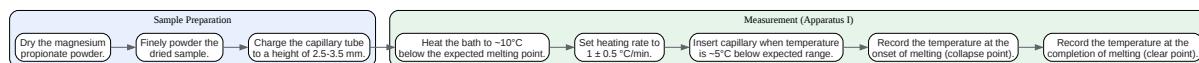
Experimental Protocols for Physical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of **magnesium propionate** powder, based on United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) general chapters.

Determination of Melting Range (Adapted from USP <741>)

This protocol describes the determination of the melting range using a capillary method.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Workflow:



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Caption: Workflow for Melting Range Determination.

Protocol:

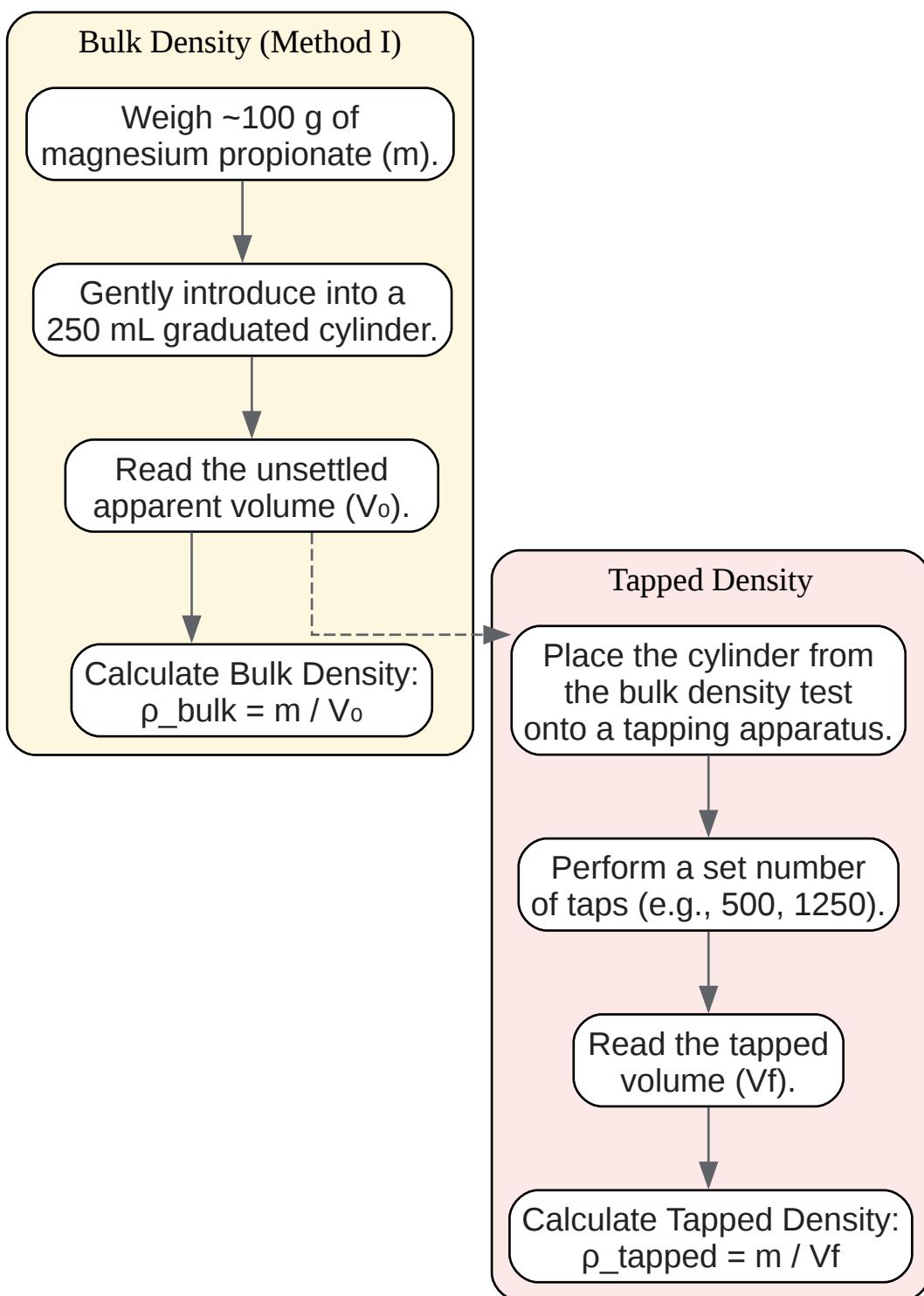
- Sample Preparation:
 1. Ensure the **magnesium propionate** powder is thoroughly dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
 2. If the powder is not already fine, gently pulverize it to a fine powder using a mortar and pestle.

3. Charge a capillary tube (as specified in USP <741>) with the dry powder to a packed column height of 2.5–3.5 mm by tapping the tube on a hard surface.[6]
- Measurement (Apparatus I):
 1. Heat the bath of the melting point apparatus to a temperature approximately 10°C below the expected melting point of **magnesium propionate**.
 2. Adjust the heating rate to a rise of $1 \pm 0.5^\circ\text{C}$ per minute.[7]
 3. Insert the charged capillary tube into the apparatus when the temperature is about 5°C below the lower limit of the expected melting range.[6][7]
 4. Record the temperature at which the column of powder is observed to collapse against the side of the capillary tube. This is the onset of melting.
 5. Continue heating and record the temperature at which the substance is completely melted and transformed into a clear liquid. This is the clear point.
 6. The melting range is the interval between the onset and the clear point.

Determination of Bulk and Tapped Density (Adapted from USP <616>)

This protocol outlines the procedure for measuring the bulk and tapped density of **magnesium propionate** powder.[9][10][11][12][13]

Experimental Workflow:

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Caption: Workflow for Bulk and Tapped Density Determination.

Protocol:

• Bulk Density (Method I):

1. If necessary, pass the **magnesium propionate** powder through a 1.0 mm sieve to break up any agglomerates.[\[9\]](#)
2. Accurately weigh approximately 100 g (noted as 'm') of the powder.[\[9\]](#)
3. Gently introduce the weighed powder into a dry 250 mL graduated cylinder without compacting it.[\[9\]](#)
4. Carefully level the powder bed without compacting and read the unsettled apparent volume (V_0) to the nearest graduated unit.[\[12\]](#)
5. Calculate the bulk density using the formula: Bulk Density = m / V_0 .

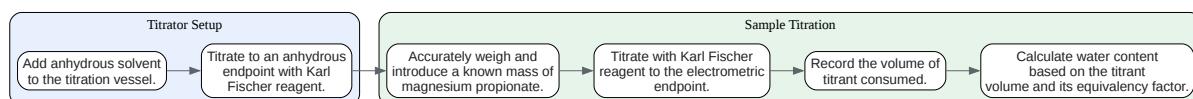
• Tapped Density:

1. Mount the graduated cylinder containing the powder from the bulk density measurement onto a mechanical tapping apparatus.[\[9\]](#)
2. Operate the apparatus for a specified number of taps (e.g., 500 taps). Read the corresponding volume.[\[9\]](#)
3. Continue tapping for an additional number of taps (e.g., 750 more for a total of 1250) and read the volume.
4. If the difference between the two volume readings is less than 2%, the final reading is the tapped volume (V_f). If the difference is greater, continue tapping in increments until the difference between successive measurements is less than 2%.
5. Calculate the tapped density using the formula: Tapped Density = m / V_f .

Determination of Water Content (Adapted from USP <921>, Method I - Titrimetric)

This protocol describes the determination of water content using the Karl Fischer titration method.[14][15][16][17][18]

Experimental Workflow:



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Caption: Workflow for Water Content Determination by Karl Fischer Titration.

Protocol:

- Apparatus Setup and Standardization:

1. Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel of the Karl Fischer apparatus.
2. Titrate the solvent with the Karl Fischer reagent to the electrometric endpoint to neutralize any residual water in the vessel and solvent.[15]
3. Standardize the Karl Fischer reagent by titrating a known mass of a water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (F), in mg of water per mL of reagent.

- Sample Analysis:

1. Quickly and accurately weigh a quantity of **magnesium propionate** powder, estimated to contain a suitable amount of water for the instrument's range, and introduce it into the conditioned titration vessel.

2. Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
3. Record the volume of reagent consumed (V).
4. Calculate the percentage of water in the sample using the formula: Water (%) = $(V \times F) / (\text{Weight of sample in mg}) \times 100$

Conclusion

The physical properties of **magnesium propionate** powder are integral to its successful application in the pharmaceutical and food industries. Its high water solubility, thermal stability, and slightly hygroscopic nature are key characteristics that influence its formulation, processing, and storage. The standardized protocols provided in this guide, derived from authoritative pharmacopeial sources, offer a robust framework for the accurate and reproducible characterization of this versatile compound. A thorough understanding and a rigorous experimental approach to these physical properties will empower researchers and developers to optimize their formulations and ensure the quality and efficacy of their final products.

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